molecular formula C20H15FINO6S B305737 (4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid

(4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid

カタログ番号 B305737
分子量: 543.3 g/mol
InChIキー: XNTMJYAJHIWYCO-LZYBPNLTSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid, also known as FITM, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic properties. FITM is a selective inhibitor of fat storage and has been shown to have promising effects in the treatment of obesity and related metabolic disorders.

作用機序

(4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid selectively targets the protein perilipin-1, which is involved in the formation of lipid droplets in adipocytes. By inhibiting perilipin-1, (4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid prevents the accumulation of triglycerides in adipocytes, leading to decreased fat storage. (4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid has also been shown to increase the expression of genes involved in lipid metabolism and thermogenesis, which may contribute to its beneficial effects on metabolic health.
Biochemical and Physiological Effects:
(4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid has been shown to have several beneficial effects on metabolic health, including decreased fat storage, improved glucose tolerance, and increased insulin sensitivity. (4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid has also been shown to increase energy expenditure and promote the browning of white adipose tissue, which may contribute to its effects on metabolic health. Additionally, (4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of obesity-related inflammation.

実験室実験の利点と制限

(4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid has several advantages as a compound for laboratory experiments. It is a small molecule that can be easily synthesized and purified, making it a viable compound for further research. (4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid has also been shown to have low toxicity in animal studies, suggesting that it may be safe for use in humans. However, one limitation of (4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid research is that it has only been studied in animal models, and its effects in humans are not yet known.

将来の方向性

There are several future directions for (4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid research. One area of interest is the development of more potent and selective inhibitors of perilipin-1, which may have even greater therapeutic potential. Another area of interest is the development of combination therapies that target multiple pathways involved in metabolic health. Additionally, further research is needed to determine the safety and efficacy of (4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid in humans, which may pave the way for its use as a treatment for metabolic disorders.
Conclusion:
In conclusion, (4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic properties in the treatment of obesity and related metabolic disorders. (4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid selectively targets the protein perilipin-1, leading to decreased fat storage and improved metabolic health. While (4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid has several advantages as a compound for laboratory experiments, further research is needed to determine its safety and efficacy in humans. Overall, (4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid represents a promising avenue for the development of new treatments for metabolic disorders.

合成法

The synthesis of (4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid involves several steps, including the condensation of 2-iodo-6-methoxyphenol with 4-fluorobenzaldehyde to form a Schiff base, which is then reacted with thiosemicarbazide to form the thiazolidine ring. Finally, the carboxylic acid group is introduced by reacting the intermediate with chloroacetic acid. The synthesis of (4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid has been optimized to achieve high yields and purity, making it a viable compound for further research.

科学的研究の応用

(4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid has been extensively studied for its potential therapeutic properties in the treatment of obesity and related metabolic disorders. It has been shown to inhibit fat storage in adipocytes by selectively targeting the protein perilipin-1, which is involved in the formation of lipid droplets. (4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid has also been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and type 2 diabetes. These findings suggest that (4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid may have potential as a treatment for metabolic disorders.

特性

製品名

(4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid

分子式

C20H15FINO6S

分子量

543.3 g/mol

IUPAC名

2-[4-[(E)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]-2-iodo-6-methoxyphenoxy]acetic acid

InChI

InChI=1S/C20H15FINO6S/c1-28-15-7-12(6-14(22)18(15)29-10-17(24)25)8-16-19(26)23(20(27)30-16)9-11-2-4-13(21)5-3-11/h2-8H,9-10H2,1H3,(H,24,25)/b16-8+

InChIキー

XNTMJYAJHIWYCO-LZYBPNLTSA-N

異性体SMILES

COC1=C(C(=CC(=C1)/C=C/2\C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)I)OCC(=O)O

SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)I)OCC(=O)O

正規SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)I)OCC(=O)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。